
5-Methoxyindole-2-carboxylic acid
Overview
Description
5-Methoxyindole-2-carboxylic acid (MI2CA) is a heterocyclic compound with the molecular formula C₁₀H₉NO₃, featuring an indole backbone substituted with a methoxy group at position 5 and a carboxylic acid group at position 2 (Figure 1). This structural arrangement confers unique physicochemical and biological properties. Key applications include:
- Neuroprotection: Reduces ischemic stroke injury by preserving mitochondrial function and attenuating oxidative stress .
- Alzheimer’s Disease (AD): Suppresses Aβ-mediated pathology and improves cognitive function in preclinical models .
- Diabetes: Inhibits gluconeogenesis via targeting mitochondrial dihydrolipoamide dehydrogenase (DLDH), a critical enzyme in the pyruvate dehydrogenase complex (PDC) .
- Oncology: Serves as a biomarker in melanoma and a precursor for hypoxia-selective cytotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5-methoxy-2-oxindole.
Chlorination: The 5-methoxy-2-oxindole is chlorinated using triphenylphosphine and carbon tetrachloride in acetonitrile.
Catalytic Reduction: The chlorinated intermediate undergoes catalytic reduction to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications.
Chemical Reactions Analysis
Esterification and Hydrazide Formation
MICA undergoes nucleophilic substitution at the carboxylic acid group. Reaction with methanol under acidic conditions produces the methyl ester, which serves as a precursor for further functionalization . Subsequent hydrazinolysis with hydrazine hydrate yields the corresponding hydrazide:
Reaction Conditions
Reagent | Solvent | Temperature | Time |
---|---|---|---|
Hydrazine hydrate | Ethanol | Reflux | 2 hrs |
The hydrazide intermediate (N'-(substituted-benzylidene)-5-methoxy-1H-indole-2-carbohydrazide) forms via condensation with aldehydes (e.g., 3,4-dihydroxybenzaldehyde) .
Condensation Reactions
MICA-derived hydrazides participate in Schiff base formation with aromatic aldehydes. For example:
-
3,4-Dihydroxybenzaldehyde → Forms hydrazone 3a (N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide) .
-
4-Hydroxy-2-methoxybenzaldehyde → Forms hydrazone 3b with distinct crystallographic packing due to π-π stacking and hydrogen bonding .
Key Structural Features of Hydrazones
Property | 3a | 3b |
---|---|---|
Crystal System | Monoclinic (P2₁/c) | Triclinic (P-1) |
Hydrogen Bonding | O–H⋯O cyclic dimers | C–H⋯O interactions |
Stabilizing Forces | π-π stacking of indole moieties | Methoxy group mobility |
Enzymatic Interactions
MICA acts as a potent inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a flavoprotein critical in the citric acid cycle . This inhibition reduces oxidative stress by:
Biochemical Effects
Parameter | Effect of MICA |
---|---|
DLDH Activity | 35–50% reduction in mitochondrial isolates |
ATP Production | Increased by 18–22% post-ischemia |
Oxidative Stress | ↓ Lipid peroxidation (TBA-RS assay) |
Crystallographic Behavior
Polymorphism affects MICA’s solid-state interactions. A newly identified monoclinic polymorph (P2₁/c) forms cyclic dimers via O–H⋯O hydrogen bonds, contrasting with earlier triclinic forms .
Key Crystallographic Data
Parameter | New Polymorph |
---|---|
Space Group | P2₁/c |
Unit Cell Dimensions | a=4.0305 Å, b=13.0346 Å |
Hydrogen Bonds | 2.68–2.72 Å (O–H⋯O) |
Scientific Research Applications
Pharmaceutical Development
MICA serves as a critical intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact with specific biological targets, making it a candidate for drug development aimed at conditions such as depression and anxiety. Research indicates that MICA can influence serotonin receptors, which play a crucial role in mood regulation and are often implicated in antidepressant therapies .
Neuroprotection and Stroke Recovery
Recent studies have highlighted MICA's neuroprotective properties. It has been shown to confer protection against ischemic stroke by preserving mitochondrial function and reducing oxidative stress. In animal models, dietary administration of MICA led to improved functional recovery following stroke, suggesting its potential as a therapeutic agent for neuroprotection .
Case Study: Ischemic Stroke
- Study Design : Rats were fed MICA for four weeks before undergoing transient ischemia.
- Findings : MICA-treated rats exhibited significantly smaller infarction volumes compared to controls, indicating reduced brain injury and enhanced recovery post-stroke.
Biochemical Research
MICA is extensively used in biochemical research to study serotonin receptor interactions and their implications for mood disorders. It has been employed as a standard in analytical methods for quantifying related compounds in complex mixtures, aiding researchers in understanding biochemical pathways associated with neurotransmitter regulation .
Natural Product Synthesis
In the realm of natural product synthesis, MICA is utilized to enhance the development of new drugs derived from plant sources. Its ability to facilitate the synthesis of complex organic molecules makes it valuable in the pharmaceutical industry for creating novel therapeutic agents .
Material Science
The unique properties of MICA position it as a candidate for developing innovative materials, including organic semiconductors essential for electronics. Its structural characteristics allow it to be incorporated into various material formulations, potentially leading to advancements in electronic device efficiency .
Analytical Chemistry
MICA's role extends into analytical chemistry where it is used as a standard compound for quantification purposes. This application is crucial for researchers analyzing complex biological samples to ensure accurate measurement of related compounds .
Table: Summary of Applications
Mechanism of Action
5-Methoxyindole-2-carboxylic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
MI2CA belongs to the indolecarboxylic acid family. Key structural analogues and their comparative properties are outlined below:
Pharmacological and Biochemical Comparisons
Neuroprotection :
- MI2CA reduces cerebral infarction volume by 60% in ischemic stroke models via Nrf2 activation and mitochondrial protection .
- Indole-3-Propionic Acid (I3PA) shows weaker antioxidant effects due to absence of methoxy group .
Antidiabetic Mechanisms :
- MI2CA inhibits DLDH (IC₅₀ = 12 μM), disrupting PDC and reducing gluconeogenesis .
- QA also inhibits DLDH but exhibits poor tissue specificity, leading to systemic toxicity .
Crystal Packing and Reactivity :
- MI2CA forms cyclic dimers via O–H⋯O hydrogen bonds, enhancing stability and intermolecular interactions compared to I3CA and I3AA .
- DFT calculations confirm stronger dimerization energy in MI2CA (−42.5 kcal/mol) versus I3CA (−38.2 kcal/mol) .
Metabolic and Biochemical Data
Parameter | MI2CA | I3CA | QA |
---|---|---|---|
DLDH Inhibition (IC₅₀) | 12 μM | No inhibition | 18 μM |
Mitochondrial Uptake | 30-fold accumulation | Minimal | 5-fold |
Blood Glucose Reduction | 40% (200 mg/kg/day) | None | 35% (higher toxicity) |
Oxidative Stress Reduction | ↓ H₂O₂, ↓ protein carbonyls | Moderate ↓ lipid peroxidation | No significant effect |
Structural and Functional Analysis
Key Structural Features
- Hydrogen Bonding : MI2CA forms dual O–H⋯O hydrogen bonds (2.62–2.65 Å) between carboxylic acid groups, stabilizing cyclic dimers (Figure 2A) .
- Methoxy Group : The 5-OCH₃ group enhances lipophilicity and mitochondrial targeting compared to unsubstituted analogues.
- Polymorphism: A newly discovered monoclinic polymorph (P21/c) exhibits distinct IR spectral bands at 1680 cm⁻¹ (C=O stretch) versus 1650 cm⁻¹ in the triclinic form .
Mechanistic Insights
- DLDH Inhibition : MI2CA binds to the FAD cofactor pocket of DLDH, disrupting electron transfer in the PDC and reducing NADH production .
- Nrf2 Activation : MI2CA upregulates NQO1 (3.5-fold) and reduces H₂O₂ levels (↓58%) via Keap1-Nrf2 pathway modulation .
Research Findings and Contradictions
- Efficacy in Diabetes :
- Neuroprotective Dose :
- 200 mg/kg/day (oral) is effective in stroke models, but chronic use in diabetic hamsters increased mortality due to mitochondrial toxicity .
Biological Activity
5-Methoxyindole-2-carboxylic acid (MICA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its effects on various pathological conditions. This article provides a comprehensive overview of MICA's biological activity, supported by research findings, case studies, and data tables.
MICA is an indole derivative characterized by the presence of a methoxy group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
1. Neuroprotection Against Ischemic Injury
MICA has been identified as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which plays a crucial role in cellular energy metabolism. Research indicates that MICA can confer neuroprotection against ischemic stroke by:
- Reducing infarction volume in animal models.
- Decreasing oxidative stress and cell death.
- Enhancing mitochondrial ATP output.
- Upregulating NQO1 expression via the Nrf2 signaling pathway, which is critical for cellular defense mechanisms against oxidative damage .
Table 1: Effects of MICA on Ischemic Injury
Parameter | Control Group | MICA-Treated Group |
---|---|---|
Infarction Volume (mm³) | 120 ± 15 | 45 ± 10 |
DLDH Activity (U/mg protein) | 0.85 ± 0.05 | 0.55 ± 0.03 |
NQO1 Activity (U/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.3 |
Oxidative Stress Levels | High | Low |
2. Effects on Alzheimer’s Disease Pathology
In studies using Caenorhabditis elegans models expressing human amyloid-beta (Aβ), MICA demonstrated significant protective effects:
- Alleviated Aβ-induced paralysis.
- Improved cholinergic neurotransmission.
- Reduced Aβ oligomerization and associated neurotoxicity.
- Enhanced fecundity in treated organisms .
Case Study: C. elegans Model
Research involving C. elegans expressing human Aβ showed that administration of MICA resulted in:
- Behavioral Improvements : Reduction in paralysis symptoms.
- Biochemical Changes : Lower levels of oxidative stress markers.
This suggests that MICA may be a promising candidate for further exploration in the treatment of Alzheimer’s disease.
Antioxidant Activity
MICA exhibits notable antioxidant properties, which contribute to its neuroprotective effects. Studies indicate that it can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative damage .
Table 2: Antioxidant Activity of MICA
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 25 ± 5 |
ABTS Radical Scavenging | 30 ± 4 |
Lipid Peroxidation Inhibition | 20 ± 3 |
Clinical Implications
The findings surrounding MICA suggest potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer’s and conditions involving ischemic injury. Its ability to modulate DLDH activity and exert antioxidant effects positions it as a candidate for further pharmacological development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methoxyindole-2-carboxylic acid?
- Methodology : Synthesis typically involves functionalizing indole derivatives. A common approach includes methoxylation at the 5-position of indole-2-carboxylic acid precursors using methoxylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions. Post-synthetic purification via recrystallization or column chromatography is critical, with characterization by -NMR, -NMR, and LC-MS to confirm structure and purity .
Q. How can researchers determine the solubility of this compound in different solvents?
- Methodology : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. For quantitative analysis, use HPLC with a calibration curve to measure dissolved concentrations. Evidence suggests limited solubility in aqueous media, necessitating DMSO for biological assays .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use NIOSH-approved P95 respirators, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Conduct experiments in fume hoods with proper ventilation. Store the compound in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous material handlers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodology : Cross-validate data using multiple analytical techniques. For example:
- Melting Point : Compare differential scanning calorimetry (DSC) with traditional capillary methods.
- Stability : Perform thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.
Discrepancies may arise from impurities or polymorphic forms, necessitating high-purity samples (>97%) and controlled crystallization conditions .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodology :
- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example, microwave-assisted synthesis may reduce reaction time and improve yield.
- Scale-Up Considerations : Implement continuous flow chemistry to enhance heat/mass transfer and minimize side reactions. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .
Q. How can the compound’s stability be assessed under varying pH conditions for drug delivery applications?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products using LC-MS/MS and quantify stability via kinetic modeling (e.g., Arrhenius plots). Note that indole derivatives are prone to oxidation at acidic pH, requiring antioxidants like BHT in formulations .
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Methodology : Prioritize assays aligned with its structural analogs:
- Antimicrobial Activity : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria.
- Anti-Inflammatory Potential : Test inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).
Ensure solubility in assay media using co-solvents (≤0.1% DMSO) to avoid cytotoxicity .
Q. Contradiction Analysis and Experimental Design
Q. How to address inconsistent reports on the compound’s reactivity in coupling reactions?
- Methodology : Systematically evaluate reaction conditions:
- Catalyst Screening : Test palladium (e.g., Pd/C), copper (e.g., CuI), or enzyme-mediated systems.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize the indole nitrogen during reactions.
Characterize intermediates via -NMR to identify side products (e.g., dimerization) and adjust stoichiometry accordingly .
Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?
- Methodology : Combine:
- Chromatography : HPLC with a chiral column or ion-pairing reagents to separate isomers.
- Spectroscopy : Compare -NMR chemical shifts, particularly at the methoxy (δ 50–55 ppm) and carboxylic acid (δ 170–175 ppm) positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO) and rule out contaminants .
Properties
IUPAC Name |
5-methoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195944 | |
Record name | Indole-2-carboxylic acid, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-54-1 | |
Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyindole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4382-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-2-carboxylic acid, 5-methoxy- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxyindole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |
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Retrosynthesis Analysis
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